Superior and More Predictable Oral Bioavailability Relative to Intravenous Chloramphenicol Succinate
In a direct head-to-head comparative study in 18 children (ages 2 months to 14 years) under steady-state conditions, oral chloramphenicol palmitate demonstrated a relative bioavailability of 100% compared to only 70% for intravenous chloramphenicol sodium succinate [1]. This 30% difference is quantitatively explained by the mean renal excretion of 36% of the intravenous succinate dose as unhydrolyzed, inactive prodrug [1]. Furthermore, the dose-response correlation coefficient (r) for oral palmitate was 0.429 (P = 0.025), while for intravenous succinate, there was no significant correlation (r = 0.193), indicating superior predictability of systemic exposure with oral palmitate [1].
| Evidence Dimension | Relative Bioavailability (AUC-based, steady-state) |
|---|---|
| Target Compound Data | 100% (Oral Chloramphenicol Palmitate) |
| Comparator Or Baseline | 70% (Intravenous Chloramphenicol Sodium Succinate) |
| Quantified Difference | 30% absolute increase in bioavailability; 36% mean urinary loss of unhydrolyzed succinate |
| Conditions | Pediatric patients (n=18), 2 months to 14 years, steady-state serum concentration monitoring |
Why This Matters
This directly contradicts the common assumption that IV administration guarantees superior exposure; oral palmitate offers both higher bioavailability and more reliable dose-to-exposure predictability.
- [1] Kauffman, R. E., et al. Relative bioavailability of intravenous chloramphenicol succinate and oral chloramphenicol palmitate in infants and children. J Pediatr, 1981, 99(6), 963-967. doi:10.1016/s0022-3476(81)80034-0 View Source
